(R)-(-)-Phencyphos Hydrate
Overview
Description
®-(-)-Phencyphos Hydrate is a chiral phosphine ligand used in asymmetric synthesis. It is known for its ability to induce high enantioselectivity in various catalytic reactions. This compound is particularly valuable in the field of organic chemistry for its role in the synthesis of enantiomerically pure compounds, which are crucial in the development of pharmaceuticals and agrochemicals.
Scientific Research Applications
®-(-)-Phencyphos Hydrate has a wide range of applications in scientific research, including:
Chemistry: It is used as a chiral ligand in asymmetric catalysis, facilitating the synthesis of enantiomerically pure compounds.
Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It plays a role in the development of chiral drugs, which are essential for achieving the desired therapeutic effects with minimal side effects.
Industry: ®-(-)-Phencyphos Hydrate is used in the production of agrochemicals and other specialty chemicals that require high enantioselectivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
®-(-)-Phencyphos Hydrate can be synthesized through several methods. One common approach involves the reaction of a phosphine precursor with a chiral auxiliary under controlled conditions. The reaction typically requires a solvent such as tetrahydrofuran or dichloromethane and is carried out at low temperatures to maintain the integrity of the chiral center. The resulting product is then purified through recrystallization or chromatography to obtain the desired enantiomerically pure compound.
Industrial Production Methods
In an industrial setting, the production of ®-(-)-Phencyphos Hydrate often involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and solvent composition. The final product is subjected to rigorous quality control measures to ensure its suitability for use in pharmaceutical and agrochemical applications.
Chemical Reactions Analysis
Types of Reactions
®-(-)-Phencyphos Hydrate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: The phosphine group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require the presence of a base such as sodium hydride or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions include phosphine oxides, reduced phosphine derivatives, and various substituted phosphine compounds. These products are often used as intermediates in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of ®-(-)-Phencyphos Hydrate involves its ability to coordinate with metal centers in catalytic reactions. The chiral environment provided by the ligand induces enantioselectivity in the reaction, leading to the preferential formation of one enantiomer over the other. This is achieved through the formation of a chiral transition state, which stabilizes the desired enantiomer and lowers the activation energy for its formation.
Comparison with Similar Compounds
Similar Compounds
(S)-(+)-Phencyphos Hydrate: The enantiomer of ®-(-)-Phencyphos Hydrate, used in similar applications but induces the opposite enantioselectivity.
®-(-)-BINAP: Another chiral phosphine ligand with a similar structure but different steric and electronic properties.
®-(-)-DIPAMP: A chiral phosphine ligand used in asymmetric hydrogenation reactions.
Uniqueness
®-(-)-Phencyphos Hydrate is unique in its ability to provide high enantioselectivity in a wide range of catalytic reactions. Its specific chiral environment and electronic properties make it particularly effective in the synthesis of enantiomerically pure compounds. Compared to other chiral phosphine ligands, ®-(-)-Phencyphos Hydrate offers a balance of steric and electronic effects that enhance its performance in asymmetric catalysis.
Properties
IUPAC Name |
(4R)-2-hydroxy-5,5-dimethyl-4-phenyl-1,3,2λ5-dioxaphosphinane 2-oxide;hydrate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15O4P.H2O/c1-11(2)8-14-16(12,13)15-10(11)9-6-4-3-5-7-9;/h3-7,10H,8H2,1-2H3,(H,12,13);1H2/t10-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHOPBMJZQKXMOE-HNCPQSOCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COP(=O)(OC1C2=CC=CC=C2)O)C.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(COP(=O)(O[C@@H]1C2=CC=CC=C2)O)C.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17O5P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40672922 | |
Record name | (4R)-2-Hydroxy-5,5-dimethyl-4-phenyl-1,3,2lambda~5~-dioxaphosphinan-2-one--water (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40672922 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
953776-24-4 | |
Record name | (4R)-2-Hydroxy-5,5-dimethyl-4-phenyl-1,3,2lambda~5~-dioxaphosphinan-2-one--water (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40672922 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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